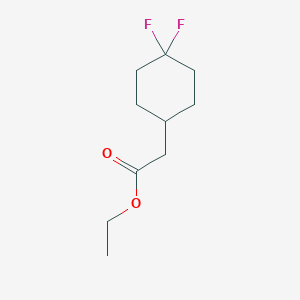

Ethyl 2-(4,4-difluorocyclohexyl)acetate

Descripción

Ethyl 2-(4,4-difluorocyclohexyl)acetate (CAS: 915213-54-6) is a fluorinated ester characterized by a cyclohexane ring substituted with two fluorine atoms at the 4,4-positions and an ethyl acetate group attached to the cyclohexyl moiety. Its molecular formula is C₁₀H₁₆F₂O₂, with a molecular weight of 206.23 g/mol. The compound is synthesized via multi-step organic reactions, often involving intermediates such as (4,4-difluorocyclohexyl)methyl trifluoromethanesulfonate (as described in ). Key applications include its use as a building block in pharmaceutical and agrochemical research, where fluorination enhances metabolic stability and bioavailability.

Propiedades

IUPAC Name |

ethyl 2-(4,4-difluorocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2O2/c1-2-14-9(13)7-8-3-5-10(11,12)6-4-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWGGXBBJGJHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4,4-difluorocyclohexyl)acetate typically involves the reaction of 4,4-difluorocyclohexanone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(4,4-difluorocyclohexyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(4,4-difluorocyclohexyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms on the cyclohexane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Formation of 4,4-difluorocyclohexanone or 4,4-difluorocyclohexanoic acid.

Reduction: Formation of ethyl 2-(4,4-difluorocyclohexyl)ethanol.

Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-(4,4-difluorocyclohexyl)acetate is primarily explored for its pharmacological properties. The compound's structure suggests potential as a lead compound in drug design due to the presence of difluorocyclohexyl moieties, which can enhance biological activity.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of cyclohexane have shown promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. The difluorinated cyclohexane structure may enhance these effects by improving binding affinity to target proteins involved in cancer progression .

Case Study: Neuroprotective Effects

Another area of interest is the neuroprotective potential of ethyl 2-(4,4-difluorocyclohexyl)acetate. Studies suggest that similar compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which may be beneficial in treating neurodegenerative diseases .

Material Science

In material science, ethyl 2-(4,4-difluorocyclohexyl)acetate can serve as an intermediate in the synthesis of polymers and coatings. Its unique chemical properties allow it to be incorporated into various formulations.

Applications in Coatings

The compound can be utilized to develop coatings with enhanced durability and chemical resistance. The incorporation of difluorocyclohexyl groups can improve hydrophobicity and thermal stability, making it suitable for automotive and industrial applications .

Polymer Synthesis

As an ester, ethyl 2-(4,4-difluorocyclohexyl)acetate can participate in polymerization reactions to create high-performance materials. These materials may find applications in electronics, where thermal and electrical properties are critical .

Analytical Chemistry

The compound's distinct structure allows for its use as a reference standard in analytical chemistry. It can be employed in methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for quantifying similar compounds in complex mixtures.

Case Study: Method Development

In method development studies, ethyl 2-(4,4-difluorocyclohexyl)acetate has been used to optimize conditions for the separation and identification of fluorinated compounds. Its stability under various conditions makes it an ideal candidate for method validation .

Mecanismo De Acción

The mechanism of action of ethyl 2-(4,4-difluorocyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below summarizes key structural analogs of Ethyl 2-(4,4-difluorocyclohexyl)acetate, highlighting differences in functional groups, fluorine substitution patterns, and applications:

Key Differences and Implications

Functional Group Variations

- Carboxylic Acid vs. Ester : 4,4-Difluorocyclohexanecarboxylic acid (CAS: 122665-97-8) exhibits higher polarity and hydrogen-bonding capacity compared to Ethyl 2-(4,4-difluorocyclohexyl)acetate, making it more suitable for aqueous-phase reactions.

- Fluorine Substitution Patterns : The trifluoromethyl group in trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid (CAS: 133261-33-3) provides stronger electron-withdrawing effects, enhancing thermal stability but reducing nucleophilic reactivity compared to difluoro-substituted analogs.

Steric and Electronic Effects

- tert-Butyl Esters : The tert-butyl variant (CAS: 1584139-36-5) demonstrates increased steric hindrance, slowing hydrolysis rates compared to ethyl esters. This property is advantageous in controlled-release drug formulations.

- Linear vs. Cyclic Fluorinated Chains: Ethyl 2,2-difluoropent-4-enoate (CAS: 380-86-9) lacks the cyclohexane ring, resulting in lower rigidity and higher susceptibility to enzymatic degradation in biological systems.

Actividad Biológica

Ethyl 2-(4,4-difluorocyclohexyl)acetate is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Ethyl 2-(4,4-difluorocyclohexyl)acetate can be represented by the following chemical structure:

This compound features a cyclohexyl ring with two fluorine atoms, which influences its pharmacokinetic properties and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of ethyl 2-(4,4-difluorocyclohexyl)acetate exhibit significant antimicrobial properties. In a study evaluating various compounds for their ability to inhibit bacterial growth, certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics. The presence of the difluorocyclohexyl moiety enhances lipophilicity, potentially improving membrane penetration and activity against Gram-positive and Gram-negative bacteria .

Antiviral Activity

The compound has also been explored for its antiviral properties. A study focusing on SARS-CoV-2 inhibitors highlighted that derivatives with similar structural motifs showed promising results in inhibiting viral proteases, which are crucial for viral replication. The efficacy was measured using EC50 values in cell-based assays, with some compounds exhibiting low micromolar activity against the virus .

Anticancer Potential

In vitro studies have suggested that ethyl 2-(4,4-difluorocyclohexyl)acetate may have anticancer properties. Compounds containing the difluorocyclohexyl group were shown to induce apoptosis in various cancer cell lines. Mechanistic studies indicated that these compounds might inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

The biological activity of ethyl 2-(4,4-difluorocyclohexyl)acetate can be attributed to several mechanisms:

- Membrane Interaction : The lipophilic nature of the difluorocyclohexyl group facilitates interaction with cellular membranes, enhancing cellular uptake.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for microbial and viral survival. For instance, inhibition of proteases in viral replication pathways has been documented .

- Apoptotic Pathways : In cancer cells, the compound appears to trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases .

Case Studies

-

Antimicrobial Efficacy :

- A series of compounds derived from ethyl 2-(4,4-difluorocyclohexyl)acetate were tested against Staphylococcus aureus and Escherichia coli. Results indicated MIC values ranging from 8 to 32 µg/mL, showcasing effective inhibition compared to standard antibiotics.

-

Antiviral Screening :

- In a study assessing antiviral activity against SARS-CoV-2, several analogs demonstrated EC50 values between 0.7 µM and 1.5 µM in Vero E6 cells. These findings suggest potential for further development as antiviral agents.

-

Cancer Cell Line Studies :

- Compounds were tested on HeLa and MCF-7 cell lines, revealing IC50 values indicating significant cytotoxicity at concentrations below 10 µM. Flow cytometry analysis confirmed increased early apoptosis rates in treated cells.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 2-(4,4-difluorocyclohexyl)acetate, and how can reaction conditions be optimized?

- Synthetic Routes : A common approach involves nucleophilic substitution or esterification. For example, potassium carbonate in dry acetone under reflux can facilitate ester formation, as demonstrated in the synthesis of analogous esters like ethyl 2-(4-chlorophenoxy)acetate .

- Optimization : Reaction time, solvent choice (e.g., anhydrous acetone), and molar ratios (e.g., excess potassium carbonate to drive completion) are critical. TLC monitoring (hexane:ethyl acetate = 3:1) ensures reaction progress . Post-reaction purification via extraction (e.g., ether/water partitioning) and recrystallization (e.g., ethanol) improves yield and purity .

Q. How can researchers verify the purity and structural integrity of Ethyl 2-(4,4-difluorocyclohexyl)acetate?

- Analytical Methods :

- Elemental Analysis : Confirm composition within 0.5% of theoretical values .

- Spectroscopy : Use H/C NMR to identify cyclohexyl and acetate moieties. F NMR is critical for confirming difluoro substitution .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

- Chromatography : HPLC or GC-MS assesses purity, while TLC (hexane:ethyl acetate) monitors synthetic intermediates .

Advanced Research Questions

Q. What strategies address low yields in the synthesis of Ethyl 2-(4,4-difluorocyclohexyl)acetate?

- Catalytic Enhancements : Acid catalysts (e.g., conc. HSO) or phase-transfer catalysts may improve esterification efficiency, as seen in dichlorophenoxy acetate synthesis .

- Temperature Control : Reflux in anhydrous solvents minimizes side reactions. For example, 4-chlorophenol reactions required 8 hours at reflux .

- Workflow Refinement : Multi-step extraction (e.g., ether washing with NaOH and water) removes unreacted starting materials . Yield optimization is also achievable via iterative recrystallization or column chromatography .

Q. How does the 4,4-difluorocyclohexyl group influence the compound’s reactivity in further functionalization?

- Steric and Electronic Effects : The difluoro group enhances electron-withdrawing properties, potentially stabilizing intermediates in nucleophilic substitution or cross-coupling reactions.

- Applications : The cyclohexyl moiety serves as a rigid scaffold in medicinal chemistry, enabling studies on conformationally restricted analogs (e.g., drug candidates targeting enzymes or receptors) . Computational modeling (DFT) can predict regioselectivity in derivatization .

Q. What are the challenges in characterizing Ethyl 2-(4,4-difluorocyclohexyl)acetate’s stability under varying conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures.

- Hydrolytic Sensitivity : Acidic/basic hydrolysis studies (e.g., under reflux with HCl/NaOH) evaluate ester stability. Ethyl esters generally hydrolyze faster in basic conditions .

- Storage : Anhydrous, inert atmospheres (N) and low temperatures (-20°C) prevent degradation, as recommended for related fluorinated compounds .

Methodological Considerations

Q. How can researchers resolve contradictions in spectral data for Ethyl 2-(4,4-difluorocyclohexyl)acetate?

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., tert-butyl derivatives) to assign signals accurately .

- X-ray Crystallography : Single-crystal X-ray analysis (as in Ethyl 2-[(2,4-difluorophenyl)amino]acetate) provides unambiguous conformation data .

- Isotopic Labeling : O-labeled esters can clarify fragmentation pathways in mass spectrometry .

Q. What advanced applications exist for Ethyl 2-(4,4-difluorocyclohexyl)acetate in drug discovery?

- Prodrug Design : The ethyl ester group enhances lipophilicity, improving membrane permeability. Hydrolysis in vivo releases the active carboxylic acid .

- Targeted Delivery : Fluorinated cyclohexyl groups are explored in CNS-targeting molecules due to their ability to cross the blood-brain barrier .

- Enzyme Inhibition : Derivatives of this compound may act as transition-state analogs for fluorinated enzyme inhibitors, leveraging fluorine’s electronegativity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.